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molecular formula C9H6N4 B019627 Benzeneazomalononitrile CAS No. 6017-21-6

Benzeneazomalononitrile

Cat. No. B019627
M. Wt: 170.17 g/mol
InChI Key: KLMBASWITNCMTF-UHFFFAOYSA-N
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Patent
US09150580B2

Procedure details

Conc. hydrochloric acid (17.84 ml) and then a solution of 7.409 g (107.377 mmol) of sodium nitrite in water (18 ml) were added dropwise to 10.00 g (107.377 mmol) of aniline and ice (32 g) in an ice bath between 0° C. and 5° C., and the mixture was stirred at 0° C. for 30 min. At 0° C., a solution of 11.099 g (135.296 mmol) of sodium acetate in water (75 ml) was then added, and a solution of 7.049 g (107.377 mmol) of malononitrile in ethanol (6.5 ml) was subsequently added dropwise with stirring. After 2 h at 0° C., the resulting precipitate was filtered off with suction and washed with water (107 ml).
Quantity
17.84 mL
Type
reactant
Reaction Step One
Quantity
7.409 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
11.099 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
7.049 g
Type
reactant
Reaction Step Three
Quantity
6.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]([O-])=O.[Na+].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([O-])(=O)C.[Na+].[C:18](#[N:22])[CH2:19][C:20]#[N:21]>O.C(O)C>[C:7]1([N:6]=[N:2][CH:19]([C:18]#[N:22])[C:20]#[N:21])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
17.84 mL
Type
reactant
Smiles
Cl
Name
Quantity
7.409 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
ice
Quantity
32 g
Type
reactant
Smiles
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.099 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
7.049 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
After 2 h at 0° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water (107 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)N=NC(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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